3-(3-(Bromomethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine
CAS No.:
Cat. No.: VC16027728
Molecular Formula: C11H6BrF3N2
Molecular Weight: 303.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6BrF3N2 |
|---|---|
| Molecular Weight | 303.08 g/mol |
| IUPAC Name | 3-[3-(bromomethyl)-5-ethynylphenyl]-3-(trifluoromethyl)diazirine |
| Standard InChI | InChI=1S/C11H6BrF3N2/c1-2-7-3-8(6-12)5-9(4-7)10(16-17-10)11(13,14)15/h1,3-5H,6H2 |
| Standard InChI Key | IMMNPEZFIPFUHW-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1=CC(=CC(=C1)CBr)C2(N=N2)C(F)(F)F |
Introduction
Synthetic Routes and Chemical Characterization
Synthesis of TPDYNE 3b
TPDYNE 3b is synthesized from its precursor, 3-(3-(hydroxymethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine (3a), via a bromination reaction. As detailed in Fig. 2 of the synthetic route , compound 3a (95 mg, 0.4 mmol) is treated with carbon tetrabromide (CBr₄, 332 mg, 1 mmol) and triphenylphosphine (PPh₃, 275 mg, 1.05 mmol) in dichloromethane (CH₂Cl₂) at 23°C. The reaction proceeds quantitatively within one hour, yielding TPDYNE 3b with near-complete conversion (∼100%) .
Table 1: Key Reaction Parameters for TPDYNE 3b Synthesis
| Parameter | Value |
|---|---|
| Starting Material (3a) | 95 mg (0.4 mmol) |
| Reagents | CBr₄ (1 mmol), PPh₃ (1.05 mmol) |
| Solvent | CH₂Cl₂ (10 mL) |
| Reaction Time | 1 hour |
| Yield | ∼100% |
Structural Elucidation
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of TPDYNE 3b. The ¹H NMR spectrum (400 MHz, CDCl₃) exhibits signals at δ 7.56 (s, 1H), 7.26 (s, 1H), 7.15 (s, 1H), 4.40 (s, 2H), and 3.15 (s, 1H), corresponding to the aromatic protons, bromomethyl group, and ethynyl hydrogen . The ¹³C NMR spectrum (100 MHz, CDCl₃) reveals resonances at δ 139.1, 133.7, 130.2, 129.9, 127.0, 123.8, and 120.4 (q, J = 275 Hz), with the latter confirming the trifluoromethyl group . The ethynyl carbons appear at δ 81.6 and 79.2, while the bromomethyl carbon resonates at δ 31.2 .
Table 2: NMR Data for TPDYNE 3b
| NMR Type | δ (ppm) | Assignment |
|---|---|---|
| ¹H | 7.56 (s), 7.26 (s), 7.15 (s) | Aromatic protons |
| ¹H | 4.40 (s) | -CH₂Br |
| ¹H | 3.15 (s) | Ethynyl (-C≡CH) |
| ¹³C | 120.4 (q, J = 275 Hz) | CF₃ |
| ¹³C | 81.6, 79.2 | Ethynyl carbons |
Functional Attributes and Reactivity
Photolabeling Mechanism
The trifluoromethyl diazirine group in TPDYNE 3b undergoes UV-induced (300–365 nm) decomposition to generate a reactive carbene intermediate. This species inserts into C-H, N-H, or O-H bonds of proximal biomolecules, forming stable covalent adducts . The bromomethyl moiety enhances electrophilicity, facilitating nucleophilic substitution reactions with thiol or amine groups in proteins.
Orthogonal Reactivity
The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing post-labeling modifications. For example, TPDYNE 3b-labeled proteins can be conjugated to azide-bearing fluorescent dyes or biotin for detection or purification . This dual functionality—photoreactivity and click chemistry compatibility—makes TPDYNE 3b a versatile tool for probing complex biological systems.
Applications in Chemical Biology
Protein Interaction Mapping
TPDYNE 3b has been employed to study calcium release channels in skeletal muscle sarcoplasmic reticulum. By incorporating the reagent into nucleoside analogs, researchers have photolabeled microRNA targets, elucidating binding sites and interaction dynamics .
Steroid Receptor Studies
In model systems, TPDYNE 3b was conjugated to steroids at the 17β-position via ether or amine linkages. These conjugates photolabeled steroid-binding domains in nuclear receptors, providing insights into ligand-receptor binding kinetics .
Comparative Analysis with Related TPDYNE Reagents
Table 3: Properties of TPDYNE Derivatives
| Compound | Substituent | Yield | Key Application |
|---|---|---|---|
| 3a | -CH₂OH | 88% | Precursor for 3b |
| 3b | -CH₂Br | ∼100% | Protein labeling |
| 3c | -CH₂I | 74% | Radioisotope tagging |
| 3d | -CH₂N₃ | 78% | Click chemistry probes |
| 3e | -CH₂NH₂ | 50% | Amine-directed conjugation |
TPDYNE 3b outperforms analogues in stability and reaction efficiency, as its bromomethyl group avoids the steric hindrance observed in iodinated (3c) or azidated (3d) variants .
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